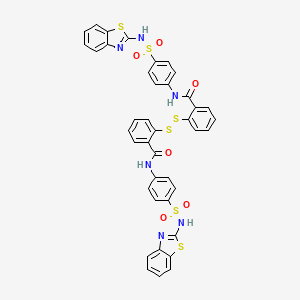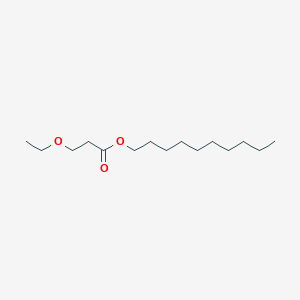
Decyl 3-ethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 3-ethoxypropanoate: is an organic compound with the molecular formula C15H30O3 . It is an ester formed from decanol and 3-ethoxypropanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl 3-ethoxypropanoate can be synthesized through the esterification reaction between decanol and 3-ethoxypropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method uses a tubular reactor where decanol and 3-ethoxypropanoic acid are continuously fed into the reactor in the presence of a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Decyl 3-ethoxypropanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decanol and 3-ethoxypropanoic acid.
Oxidation: This compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound to alcohols and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Decanol and 3-ethoxypropanoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Decyl 3-ethoxypropanoate is used as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of organic compounds makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is used as a solvent for lipophilic compounds. It helps in the preparation of solutions for biological assays and experiments.
Medicine: This compound is explored for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: this compound is used in the formulation of coatings, adhesives, and lubricants
Mecanismo De Acción
The mechanism of action of decyl 3-ethoxypropanoate primarily involves its role as a solvent and reactant in various chemical processes. The ester linkage in the compound can undergo hydrolysis, releasing decanol and 3-ethoxypropanoic acid, which can then participate in further chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets, facilitating its use in different applications.
Comparación Con Compuestos Similares
- Ethyl 3-ethoxypropanoate
- Methyl 3-ethoxypropanoate
- Butyl 3-ethoxypropanoate
Comparison: Decyl 3-ethoxypropanoate is unique due to its longer alkyl chain compared to similar compounds like ethyl 3-ethoxypropanoate and methyl 3-ethoxypropanoate. This longer chain imparts different physical and chemical properties, such as higher boiling points and different solubility characteristics. These properties make this compound more suitable for specific industrial applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
70160-09-7 |
|---|---|
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
decyl 3-ethoxypropanoate |
InChI |
InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-13-18-15(16)12-14-17-4-2/h3-14H2,1-2H3 |
Clave InChI |
BLXHQQJXEQQIHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


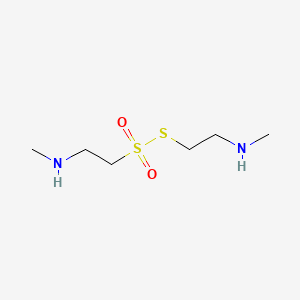

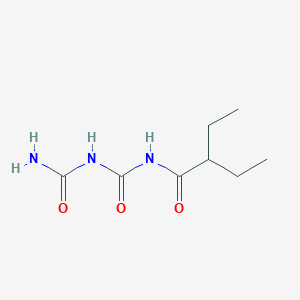
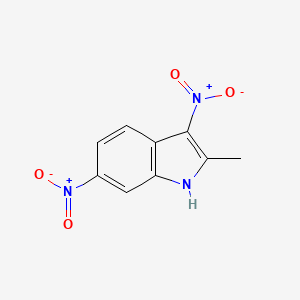


![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
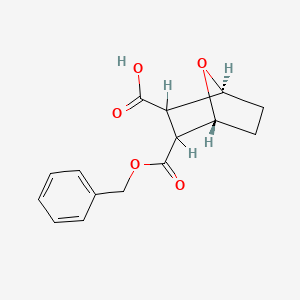
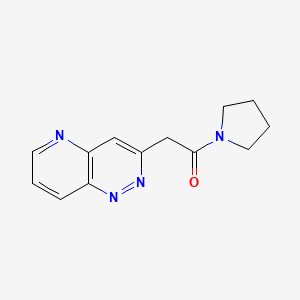

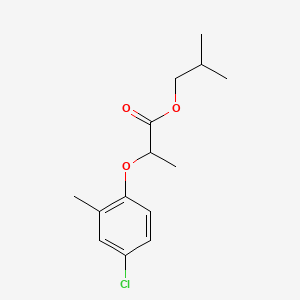
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
